molecular formula C15H22O5 B12534523 Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate CAS No. 653563-87-2

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate

Cat. No.: B12534523
CAS No.: 653563-87-2
M. Wt: 282.33 g/mol
InChI Key: GMOHFPKQOURUSI-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is an organic compound with the molecular formula C15H22O5 It is a derivative of butanoic acid and is characterized by the presence of a phenoxy group substituted with a hydroxyethoxy group

Properties

CAS No.

653563-87-2

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate

InChI

InChI=1S/C15H22O5/c1-4-15(5-2,14(17)18-3)20-13-8-6-12(7-9-13)19-11-10-16/h6-9,16H,4-5,10-11H2,1-3H3

InChI Key

GMOHFPKQOURUSI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OC)OC1=CC=C(C=C1)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate typically involves the esterification of 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, facilitating binding and subsequent biochemical reactions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]propanoate
  • Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]pentanoate
  • Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]hexanoate

Uniqueness

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hydroxyethoxy group enhances its solubility in polar solvents, while the ester group provides a site for further chemical modification.

Biological Activity

Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a butanoate moiety linked to a phenoxy group with a hydroxyethoxy substitution. This unique configuration suggests enhanced solubility and bioactivity compared to simpler esters.

Property Details
Molecular Formula C16H24O5
Molecular Weight 296.36 g/mol
Functional Groups Ester, Phenol, Ether

Anti-inflammatory Properties

Preliminary studies have indicated that this compound exhibits anti-inflammatory properties. The hydroxyethoxy group may facilitate interactions with inflammatory mediators, potentially inhibiting pathways involved in inflammation. In vitro assays have shown a reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

Antioxidant Activity

Research has also highlighted the compound's antioxidant capabilities. Its ability to scavenge free radicals may be attributed to the phenolic structure, which is known for such properties. Antioxidant assays demonstrate that this compound can enhance cellular defense mechanisms against oxidative stress, making it a candidate for further exploration in oxidative stress-related diseases.

Interaction Studies

Initial interaction studies using molecular docking techniques have suggested that this compound may bind to specific receptors or enzymes involved in inflammatory pathways. These findings warrant further investigation through in vitro and in vivo studies to elucidate the exact mechanisms of action.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability of pro-inflammatory cell lines. The compound was shown to downregulate the expression of TNF-alpha and IL-6, key players in inflammation.
  • In Vivo Evaluations : Animal models treated with this compound exhibited reduced signs of inflammation and oxidative stress compared to control groups. Histological examinations revealed decreased infiltration of inflammatory cells in tissues following treatment, supporting its therapeutic potential.
  • Comparative Studies : When compared to similar compounds such as ethyl 4-(hydroxyethoxy)phenyl acetate and butyl 4-(hydroxyethoxy)phenyl acetate, this compound demonstrated superior biological activity, likely due to its unique structural features that enhance solubility and receptor binding affinity.

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Given its anti-inflammatory and antioxidant properties, this compound could be developed into therapeutic agents for chronic inflammatory diseases.
  • Drug Delivery Systems : Its ability to form complexes with other molecules makes it a candidate for drug delivery applications, potentially enhancing the bioavailability of co-administered drugs.

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